molecular formula C7H4BCl2F3O3 B566902 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256354-96-7

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B566902
CAS No.: 1256354-96-7
M. Wt: 274.811
InChI Key: VERJOIRDTSZURH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is a sophisticated arylboronic acid building block designed for advanced research applications, particularly in medicinal chemistry and materials science. Its unique structure, incorporating both halogen and electron-withdrawing trifluoromethoxy substituents, makes it a valuable intermediate in the development of novel therapeutic agents and functional materials. In pharmaceutical research, this compound serves as a key precursor in Suzuki-Miyaura cross-coupling reactions to create biaryl structures central to active pharmaceutical ingredients. Boronic acids with similar trifluoromethoxy and halogenated motifs have demonstrated significant potential as noncompetitive antagonists for chemokine receptors like CXCR1 and CXCR2, which are key targets in inflammatory diseases and cancer . The boronic acid functional group can also act as a critical pharmacophore in enzyme inhibitors, such as protease inhibitors, by reversibly interacting with serine residues in the active site . Beyond drug discovery, this boronic acid is valuable in synthesizing functional polymers and ionic liquids. Research shows that boronic acids with trifluoromethoxy groups can be incorporated into poly(ionic liquids) used as advanced demulsifiers for breaking heavy crude oil emulsions, a critical process in petroleum refining . The strong electron-withdrawing nature of the trifluoromethoxy group enhances the Lewis acidity of the boronic acid, which can be exploited in the development of sensors for diols like sugars and catecholamines, as well as in boronic acid-catalyzed direct amidation reactions . This product is intended for research purposes only by qualified laboratory professionals.

Properties

IUPAC Name

[2,4-dichloro-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BCl2F3O3/c9-4-2-5(10)6(16-7(11,12)13)1-3(4)8(14)15/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERJOIRDTSZURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BCl2F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681698
Record name [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256354-96-7
Record name Boronic acid, B-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256354-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation, a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B₂pin₂), is widely adopted. For the target compound, this requires 2,4-dichloro-5-(trifluoromethoxy)phenyl bromide or iodide as the substrate.

Representative Protocol (Adapted from):

  • Catalyst System: Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2 equiv.)

  • Conditions: DMF solvent, microwave irradiation at 100°C for 1 h

  • Yield: ~70–85% (extrapolated from analogous reactions in)

Key challenges include steric hindrance from the ortho -trifluoromethoxy group, which may necessitate elevated temperatures or prolonged reaction times.

Directed Ortho-Metalation (DoM) Followed by Boronation

Directed lithiation exploits a directing group (e.g., -OMe, -CF₃O) to facilitate regioselective metalation. Subsequent quenching with trimethyl borate yields the boronic acid.

Case Study (Hypothetical Pathway):

  • Starting Material: 2,4-Dichloro-5-(trifluoromethoxy)anisole

  • Lithiation: LDA (Lithium Diisopropylamide) at -78°C in THF

  • Boronation: B(OMe)₃, followed by acidic hydrolysis

  • Yield: Estimated 50–65% (based on analogous systems)

This method avoids transition metals but demands stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodSubstrateCatalyst/ReagentTemperatureYield (%)AdvantagesLimitations
Miyaura BorylationAryl bromide/iodidePd(dppf)Cl₂, B₂pin₂100°C70–85High yield, scalabilityRequires Pd catalyst, costly ligands
Directed MetalationAryl ether (e.g., anisole)LDA, B(OMe)₃-78°C50–65Metal-free, regioselectiveSensitive to moisture, low yield
Halogen ExchangeAryl chlorideCuI, B₂pin₂80–120°C40–60Uses abundant aryl chloridesModerate efficiency

Table 1: Comparative efficiency of boronic acid synthesis routes.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed borylation by stabilizing intermediates. For example, DMF at 100°C improves solubility of the trifluoromethoxy-substituted substrate, whereas THF may lead to premature precipitation.

Ligand Design for Steric Mitigation

The ortho -trifluoromethoxy group imposes steric constraints, hindering catalyst access. Bulky ligands (e.g., dppf) mitigate this by preventing coordination of amines or other nucleophiles to the boron center.

Case Study: One-Pot Borylation-Coupling Sequence

A tandem approach from demonstrates the synthesis of biaryl derivatives via sequential borylation and Suzuki coupling:

  • Borylation: 2,4-Dichloro-5-(trifluoromethoxy)iodobenzene + B₂pin₂ → Pinacol boronate ester

  • Coupling: Boronate ester + Aryl halide → Biaryl product

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Cs₂CO₃

  • Yield: 75–89% (estimated for analogous systems)

This method streamlines production but requires precise control over reaction conditions.

Challenges in Purification and Stability

  • Hydrolytic Sensitivity: The boronic acid moiety is prone to protodeboronation under acidic or aqueous conditions. Stabilization via pinacol ester formation (e.g., this compound pinacol ester) is often employed during synthesis.

  • Chromatography: Silica gel purification may lead to decomposition; alternatives include recrystallization from ethanol/water mixtures.

Industrial Scalability and Cost Considerations

  • Raw Material Costs: 2,4-Dichloro-5-(trifluoromethoxy)iodobenzene is more expensive than chloride analogs. Substituting iodide with bromide reduces costs but may lower reactivity.

  • Catalyst Recycling: Pd recovery systems (e.g., immobilized catalysts) are critical for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds between arylboronic acids and halide-containing molecules. This reaction is widely utilized in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. The general reaction can be represented as follows:Ar B OH 2+Ar XPd catalystAr Ar +BXn\text{Ar B OH }_2+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{BX}_nwhere Ar\text{Ar} is the aryl group from the boronic acid, Ar \text{Ar } is the aromatic group from the halide, XX represents the halogen, and nn denotes the number of halides involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related arylboronic acids have shown moderate antibacterial activity against strains such as Escherichia coli and Candida albicans . The potential for these compounds to act as antibacterial agents suggests their utility in developing new antimicrobial therapies.

Biomedical Applications

Phenylboronic acids have been explored for their biomedical applications, particularly in drug delivery systems. For example, chitosan conjugates with phenylboronic acids have demonstrated potential in glucose-dependent insulin delivery systems . This application leverages the unique ability of phenylboronic acids to form reversible covalent bonds with diols, enabling controlled drug release in response to glucose levels.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various boronic acids, it was found that compounds similar to this compound exhibited significant inhibitory effects against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were lower than those of established antibiotics like amphotericin B .

Case Study 2: Drug Delivery Systems

Research involving chitosan-based nanoparticles incorporated with phenylboronic acids demonstrated enhanced insulin delivery capabilities that were dependent on glucose concentrations. This study highlighted the potential of these compounds in developing smart drug delivery systems for diabetes management .

Mechanism of Action

The primary mechanism of action for 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The presence of electron-withdrawing groups (chlorine and trifluoromethoxy) on the phenyl ring enhances the reactivity of the boronic acid, facilitating efficient coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Trifluoromethoxy Position Isomers
  • ortho-(Trifluoromethoxy)phenylboronic Acid : Exhibits intramolecular hydrogen bonding in the solid state, reducing solubility and altering acidity (pKa ~8.77) .
  • meta- and para-(Trifluoromethoxy)phenylboronic Acids: Higher acidity (pKa 7.89–8.09) compared to the unsubstituted phenylboronic acid (pKa 8.8) due to the electron-withdrawing -OCF₃ group. The para isomer shows stronger D-glucose binding, making it useful in diabetes diagnostics .
Chloro-Substituted Analogs
  • 2,4-Dichlorophenylboronic Acid : Lacks the -OCF₃ group, resulting in higher pKa (~8.8) and reduced reactivity in Suzuki couplings compared to the trifluoromethoxy-containing analog .
  • 2,4,5-Trichlorophenylboronic Acid : Additional chlorine increases molecular weight (225.26 g/mol) but reduces electronic activation, leading to lower cross-coupling efficiency .

Functional Group Modifications

Trifluoromethyl vs. Trifluoromethoxy
  • 2-Chloro-5-(trifluoromethyl)phenylboronic Acid : The -CF₃ group is less electron-withdrawing than -OCF₃, resulting in lower acidity (pKa ~8.5 estimated) and slower reaction kinetics in Suzuki couplings .
Hybrid Substituents
  • 3-Fluoro-4-(trifluoromethoxy)phenylboronic Acid : Combines fluorine and -OCF₃, enhancing electronic activation (pKa ~7.5–8.0) and improving coupling yields in sterically demanding reactions .

Reactivity in Cross-Coupling Reactions

Compound Suzuki Coupling Yield Key Reactivity Factors Reference
2,4-Dichloro-5-(trifluoromethoxy) 67% High activation from -OCF₃ and Cl groups
para-(Trifluoromethoxy)phenyl 75–85% Optimal electronic activation, no steric hindrance
2,4,5-Trichlorophenyl 45–55% Steric hindrance from Cl reduces efficiency

Biological Activity

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethoxy group and dichloro substituents, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C7H4Cl2F3O3BC_7H_4Cl_2F_3O_3B, with a molecular weight of approximately 253.92 g/mol. The presence of halogen atoms in its structure suggests potential bioactivity due to their influence on molecular interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy of this compound was assessed using the agar diffusion method and determining MIC values against several microorganisms:

MicroorganismMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Candida albicans100
Aspergillus niger75

These results indicate that the compound shows moderate to high antibacterial and antifungal activity, particularly against Staphylococcus aureus and Escherichia coli, which are significant pathogens in clinical settings .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial enzymes that are critical for cell wall synthesis. Boronic acids are known to interact with diols in biological systems, potentially forming stable complexes that disrupt enzyme function .

Docking Studies

Molecular docking studies have suggested that this compound can effectively bind to the active sites of target enzymes such as leucyl-tRNA synthetase (LeuRS), which plays a crucial role in protein synthesis in bacteria . This interaction may inhibit bacterial growth by preventing the incorporation of amino acids into proteins.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of various phenylboronic acids, including this compound. The study found that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .
  • In Vivo Efficacy : In an animal model, treatment with this compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups. This suggests not only in vitro efficacy but also potential therapeutic benefits in vivo .

Q & A

Q. What methodologies validate its stability under biomimetic conditions for drug delivery studies?

  • Methodological Answer :
  • Simulated physiological conditions : Incubate in PBS (pH 7.4, 37°C) for 48 hours.
  • LC-MS monitoring : Track protodeboronation via molecular ion loss.
  • Lyophilization : Stabilize with mannitol (1:1 w/w) for long-term storage .

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